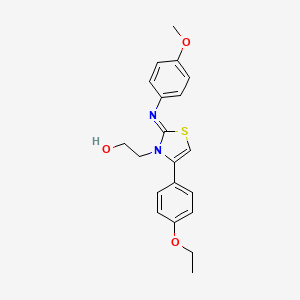

(Z)-2-(4-(4-ethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol

Description

This compound is a thiazole derivative characterized by:

- A Z-configuration at the imine bond, critical for maintaining planar geometry and biological interactions.

- 4-Ethoxyphenyl and 4-methoxyphenyl substituents at positions 4 and 2 of the thiazole ring, respectively.

- An ethanol moiety at position 3, enhancing hydrophilicity compared to alkyl or aromatic substituents.

Properties

IUPAC Name |

2-[4-(4-ethoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-3-25-18-8-4-15(5-9-18)19-14-26-20(22(19)12-13-23)21-16-6-10-17(24-2)11-7-16/h4-11,14,23H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYIUVUGHOSYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)OC)N2CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-ethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Ethoxy and Methoxy Phenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions.

Formation of the Imino Group: The imino group is typically formed by the reaction of an amine with an aldehyde or ketone.

Addition of the Ethanol Moiety: The ethanol group can be added via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the ethanol moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(4-ethoxyphenyl)-2-((4-methoxyphenyl)

Biological Activity

(Z)-2-(4-(4-ethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol, a thiazole derivative, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines ethoxy and methoxy groups with a thiazole core, influencing its reactivity and biological interactions.

- Molecular Formula : C20H22N2O3S

- Molecular Weight : 370.47 g/mol

- CAS Number : 1322212-21-4

- IUPAC Name : 2-[4-(4-ethoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol

Biological Activity Overview

Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of this compound have been explored in various studies.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |

| Related Thiazole Derivative | Antifungal | Candida spp. |

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of signaling pathways.

Case Study : A study on structurally similar thiazole compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The compounds showed a dose-dependent response in reducing cell viability in cancer cell lines.

The biological activity of this compound is believed to be mediated through:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to cellular receptors, altering signal transduction.

- DNA Interaction : Potential intercalation into DNA leading to disruption of replication.

Toxicity and Safety

While the compound shows promising biological activity, toxicity studies are essential for evaluating safety profiles. Preliminary assessments should include:

- Cytotoxicity Tests : Evaluating the effects on normal cell lines.

- Acute Toxicity Studies : Determining lethal doses in animal models.

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications affect biological activity.

- In Vivo Studies : Assessing efficacy and safety in live models.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying observed activities.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Thiazole derivatives with varied substituents exhibit distinct physicochemical and biological profiles:

Key Observations :

- Polarity : The target compound’s ethoxy and methoxy groups confer moderate polarity, intermediate between the highly polar dimethoxy derivative and the lipophilic isopropylphenyl analog .

- Solubility: The ethanol moiety in the target compound likely improves aqueous solubility compared to non-polar derivatives, a trait advantageous for bioavailability .

Structural Insights from Crystallography

- Planarity and Conformation : Isostructural thiazole derivatives () adopt planar conformations except for perpendicularly oriented fluorophenyl groups. The target compound’s Z-configuration and substituents likely enforce a similar planar geometry, optimizing interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.